molecular formula C13H14 B1196119 4,6,8-Trimethylazulene CAS No. 941-81-1

4,6,8-Trimethylazulene

Cat. No. B1196119
CAS RN: 941-81-1
M. Wt: 170.25 g/mol
InChI Key: RUNBRXWUHPOTOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6,8-trimethylazulene can be approached through various methods. One notable method involves the direct arylation of this compound with arylhydrazines in the presence of Cu(II) ions, yielding 1- and 2-aryl-substituted derivatives. Another synthesis route uses sodium phenylclopentadienide reacting with trimethylpyrylium tetrafluoroborate to produce 4,6,8-trimethyl-2-phenylazulene as the sole product (Briquet & Hansen, 1994). Additionally, Wittig reactions have been employed to introduce styryl groups at the seven-membered ring, indicating the compound's versatility in organic synthesis (Briquet & Hansen, 1994).

Molecular Structure Analysis

The crystal structure analysis of this compound reveals a monoclinic space group, with the carbon skeleton achieving planarity and a notable transannular bond length. The structure also exhibits steric repulsion, causing exocyclic bonds to lean away from the five-membered ring, highlighting the molecule's distinctive geometric features (Wong, So, & Mak, 1984).

Chemical Reactions and Properties

Chemical reactions of this compound are diverse, including radical arylation and photorearrangement. The molecule undergoes significant transformations under UV irradiation, leading to the formation of chloro-substituted derivatives via a unique photorearrangement mechanism. These reactions underscore its reactivity towards both radical and light-induced processes (Ruiz et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as melting points and spectroscopic characteristics, are influenced by its polymorphism. Different crystallization conditions can lead to varied melting points, reflecting the compound's complex solid-state behavior. Spectroscopic analyses, including IR and NMR, provide insight into the structural and electronic nature of this compound (Ōki & Nakamura, 1971).

Chemical Properties Analysis

Oxidation and autoxidation reactions of this compound yield a wide variety of products, including azulenequinones and indanone derivatives. These reactions demonstrate the compound's susceptibility to oxidative stress and its potential to form diverse oxidized products, which are structurally and electronically significant (Matsubara et al., 1987).

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of 4,6,8-trimethylazulene has been characterized, revealing monoclinic crystals with specific dimensions and bond lengths, which are significant for understanding its chemical behavior and applications in material science (Wong, So, & Mak, 1984).

  • Photorearrangement Studies : Research on the photorearrangement of a 4-chloromethylazulene derivative has been conducted, providing insights into the photochemical properties of this compound and its potential for use in photochemistry and organic synthesis (Ruiz, Toscano, Rezende, & Baader, 2001).

  • Oxidation with Hydrogen Peroxide : Studies have investigated the oxidation of this compound with hydrogen peroxide, leading to the formation of various quinones and indenones, suggesting applications in organic synthesis and the study of reaction mechanisms (Matsubara, Morita, Takekuma, Nakano, Yamamoto, & Nozoe, 1991).

  • Exploration of Restricted Rotation : Research on 2-substituted 4,6,8-trimethylazulenes has provided insights into the restricted rotation involving tetrahedral carbon, which is crucial for understanding molecular dynamics and stereochemistry (Ōki & Nakamura, 1971).

  • Autoxidation Studies : The autoxidation of this compound in different solvents has been studied, yielding various products and providing insights into the reaction mechanisms and potential applications in synthetic organic chemistry (Matsubara, Takekuma, Yokoi, Yamamoto, & Nozoe, 1984).

  • Educational Applications : this compound has been used in discovery-based organic laboratory experiments to challenge students' assumptions and improve their observational and analytical skills (Garner, 2005).

  • Formation of Donor-Acceptor Complexes : Studies on the formation of donor-acceptor complexes between this compound and picric acid have implications for molecular electronics and the design of functional materials (Näther, Arad, & Bock, 1997).

  • Fluorescence Studies : Research on the delayed fluorescence from this compound provides insights into the photophysical properties of azulene derivatives, which are relevant for applications in optoelectronics and photonics (Klemp & Nickel, 1983).

  • Investigation of Molecular Rydberg States : The absorption spectra of azulene and this compound have been studied, contributing to our understanding of molecular Rydberg states and their significance in quantum chemistry and spectroscopy (Bouler, Felps, Lewis, Nauman, & McGlynn, 1979).

  • Solvent Viscosity Effects : Research on the effect of solvent viscosity on the population relaxation times of the S1 state of azulene and related compounds, like this compound, provides valuable data for understanding solvent effects in photochemistry (Tittelbach-Helmrich, Wagner, & Steer, 1993).

properties

IUPAC Name

4,6,8-trimethylazulene
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InChI

InChI=1S/C13H14/c1-9-7-10(2)12-5-4-6-13(12)11(3)8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNBRXWUHPOTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C2C(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
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DSSTOX Substance ID

DTXSID40240529
Record name 4,6,8-Trimethylazulene
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Molecular Weight

170.25 g/mol
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CAS RN

941-81-1
Record name 4,6,8-Trimethylazulene
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Record name 4,8-Trimethylazulene
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Record name 4,6,8-TRIMETHYLAZULENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4,6,8-Trimethylazulene?

A1: this compound has a molecular formula of C13H14 and a molecular weight of 170.25 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Numerous studies provide spectroscopic data for this compound. This includes:

  • NMR Spectroscopy: 1H NMR parameters are available for various derivatives, including those from autoxidation reactions. [, ] Detailed NMR studies, including 2D NMR and NOE techniques, were used to characterize 1,4-bis[1-(4,6,8-trimethylazulenylmethylium)]benzene dication salts. [] Temperature-dependent NMR was used to study internal rotation around the C-C bond between a t-butyl group and the azulene ring. []
  • UV-Visible Spectroscopy: UV-visible absorption spectra have been measured in various solvents to study the S2 state lifetimes and fluorescence quantum yields. []
  • IR Spectroscopy: IR spectra have been used to study polymorphism in 1-(1-Hydroxyethyl)-4,6,8-trimethylazulene. []
  • Mass Spectrometry: Mass spectrometry, including ES-MS and MALDI-TOF-MS, has been utilized for characterization, particularly for studying complexation with crown ethers and analyzing oligomeric products. []

Q3: Does this compound exhibit polymorphism?

A3: Yes, 1-(1-Hydroxyethyl)-4,6,8-trimethylazulene displays polymorphism, showing different melting points depending on crystallization conditions and reaction solvents. []

Q4: Has this compound been investigated in the context of organometallic chemistry and catalysis?

A4: Yes, this compound acts as a bridging ligand in di-, tri-, and tetranuclear ruthenium carbonyl complexes. These complexes, when reacted with hydrogen gas, undergo cluster fragmentation and hydrogenation of the azulene ring. [] Additionally, this compound participates in ruthenium-catalyzed reactions with dimethyl acetylenedicarboxylate to form heptalene derivatives. []

Q5: Have computational methods been employed to study this compound and its derivatives?

A5: Yes, DFT calculations have been used to investigate the haptotropic rearrangement of dinuclear iron and ruthenium carbonyl complexes bound to this compound, providing insights into the reaction mechanism and transition state structures. []

Q6: How do structural modifications of this compound affect its biological activity?

A6: Research indicates that trihaloacetylazulene derivatives, particularly trifluoroacetylazulenes and trichloroacetylazulenes, exhibit varying degrees of cytotoxicity and inhibitory effects on NO production in LPS-activated macrophages. The position and type of halogen substituents significantly impact their activity and selectivity towards different cell lines. [, ] For example, 3-trifluoroacetylguaiazulene (a guaiazulene derivative structurally related to this compound) displays lower cytotoxicity and effectively inhibits NO production by reducing iNOS expression. []

Q7: Does the presence of methyl substituents in this compound influence its reactivity?

A7: Yes, the methyl groups in this compound contribute to steric effects. Studies on its reactions with electrophiles have shown that these methyl groups direct electrophilic attack to specific positions on the azulene ring. [, ] Additionally, the five adjacent methyl groups in 4,5,6,7,8-pentamethyl-2H-cyclohepta[b]furan-2-one (a precursor to this compound in certain reactions) play a crucial role in facilitating specific cycloaddition reactions due to strain release. []

Q8: Are there any studies on the stability of this compound and its derivatives?

A8: While specific stability studies on this compound might be limited within the provided research, the formation of its various derivatives under oxidative conditions (autoxidation, reactions with hydrogen peroxide) suggests potential pathways for its degradation or transformation. [, , ]

Q9: Are there any known alternatives or substitutes for this compound in its various applications?

A9: While direct alternatives to this compound are not explicitly discussed in the provided research, the exploration of other azulene derivatives, particularly those with different substitution patterns, suggests that they could serve as potential substitutes depending on the specific application. [, , ]

Q10: What research tools and resources are essential for studying this compound and its derivatives?

A10: Essential tools and resources include:

  • Spectroscopic techniques: NMR, UV-Vis, IR, and Mass Spectrometry for structural characterization and analysis of reaction mixtures. [, , , , , , ]
  • Chromatographic methods: For separation and purification of this compound derivatives. [, , ]
  • Electrochemical methods: For studying redox properties and generating radical ions. [, ]
  • Computational chemistry software: For performing DFT calculations and molecular modeling. []

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